Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine
Description
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine is a heterocyclic amine featuring a partially hydrogenated 1,3-benzodiazol ring (tetrahydrobenzodiazol) substituted with a methylaminomethyl group at the 5-position. The compound’s structure combines aromatic character from the benzodiazol moiety with aliphatic flexibility from the tetrahydro ring and methylamine side chain.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
ONUVDRFKHUJEJH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=C(C1)NC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine typically involves the reaction of appropriate benzodiazole derivatives with methylating agents. One common synthetic route involves the use of N-methylation of benzodiazole derivatives under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity, often employing high-pressure reactors and specialized catalysts to facilitate the reaction .
Chemical Reactions Analysis
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
2-Cyclohexyl-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-5-Amine Dihydrochloride ()
- Structural Difference: The cyclohexyl group replaces the methylaminomethyl substituent in the target compound. Additionally, this analog exists as a dihydrochloride salt.
- The dihydrochloride salt form improves solubility in polar solvents compared to the free base form of the target compound.
[3-(Benzimidazol-2-yl)Propyl]Methylamine ()
- Structural Difference : A benzimidazole ring replaces the tetrahydrobenzodiazol core, and the side chain is a propyl-linked methylamine.
- Implications: The fully aromatic benzimidazole system enhances π-π stacking interactions, which could improve binding affinity in biological targets (e.g., enzymes or receptors).
5,5,7-Trimethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine ()
- Structural Difference : A sulfur atom replaces one nitrogen in the diazol ring, forming a benzothiazol derivative. Additional methyl groups are present at the 5,5,7-positions.
- Methyl substitutions at multiple positions enhance steric hindrance, which may limit accessibility to active sites in catalytic or biological applications .
1-Methyl-4,5,6,7-Tetrahydro-1H-1,2,3-Benzotriazol-5-Amine ()
- Structural Difference : An additional nitrogen atom is present in the triazol ring, and the substituent at the 1-position is a methyl group.
- The methyl group at the 1-position may stabilize the ring structure against metabolic degradation compared to unsubstituted analogs .
Biological Activity
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine, commonly referred to as 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-amine dihydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula: C8H15Cl2N3
- Molecular Weight: 224.13 g/mol
- IUPAC Name: 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine; dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and biomolecules:
- Cell Signaling Modulation : The compound has been shown to influence key signaling pathways that regulate cellular functions. It can alter the activity of specific receptors and enzymes, leading to changes in gene expression and protein synthesis.
- Gene Expression Alteration : Studies indicate that it can modulate the expression of genes involved in critical cellular processes. This modulation may enhance or inhibit the production of proteins necessary for cell survival and function.
- Enzyme Interaction : this compound may act as an inhibitor or activator of various enzymes. Its binding affinity to these enzymes can result in significant biochemical changes within the cell.
Cellular Effects
The compound exhibits profound effects on different cell types:
- Cell Viability : At lower concentrations, it promotes cell survival and proliferation. However, higher doses can lead to cytotoxicity.
- Apoptosis Induction : Research has shown that it can induce apoptosis in certain cancer cell lines through the activation of pro-apoptotic pathways .
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent:
- Therapeutic Doses : Lower doses have been associated with beneficial effects in animal models.
- Toxicity at High Doses : Conversely, elevated doses can result in toxicity and adverse effects. Understanding the dosage-response relationship is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound interacts with various metabolic pathways:
- Metabolism : It undergoes metabolism involving enzymes that can convert it into active or inactive metabolites. These metabolic processes are essential for determining its overall efficacy and safety profile.
Transport and Distribution
The transport mechanisms within biological systems are critical for the compound's effectiveness:
- Cellular Uptake : It interacts with specific transporters that facilitate its movement across cellular membranes. This localization affects its biological activity and potential side effects.
Study on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines:
| Cell Line | Dose (µM) | Effect |
|---|---|---|
| A549 (Lung) | 10 | Increased viability |
| HeLa (Cervical) | 20 | Induced apoptosis |
| MCF7 (Breast) | 15 | Inhibited proliferation |
This table summarizes the differential effects observed at varying concentrations across different cancer cell lines.
Pharmacokinetics Study
A pharmacokinetic study revealed:
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Peak plasma concentration | 200 ng/mL |
| Bioavailability | 45% |
These findings suggest a moderate absorption profile with implications for dosing regimens in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
